3-({4-[4-(Prop-2-yn-1-yloxy)phenyl]phthalazin-1-yl}amino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({4-[4-(2-PROPYNYLOXY)PHENYL]-1-PHTHALAZINYL}AMINO)PHENOL is a complex organic compound that features a phthalazine core substituted with a phenyl group and a propynyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[4-(2-PROPYNYLOXY)PHENYL]-1-PHTHALAZINYL}AMINO)PHENOL typically involves multi-step organic reactions. The initial step often includes the formation of the phthalazine core, followed by the introduction of the phenyl and propynyloxy groups through nucleophilic substitution reactions. The reaction conditions usually require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-({4-[4-(2-PROPYNYLOXY)PHENYL]-1-PHTHALAZINYL}AMINO)PHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-({4-[4-(2-PROPYNYLOXY)PHENYL]-1-PHTHALAZINYL}AMINO)PHENOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-({4-[4-(2-PROPYNYLOXY)PHENYL]-1-PHTHALAZINYL}AMINO)PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes like proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-4-(2-propynyloxy)phenylmethanol: Shares the propynyloxyphenyl group but lacks the phthalazine core.
4-Hydroxyphthalazine: Contains the phthalazine core but lacks the propynyloxyphenyl group.
Uniqueness
3-({4-[4-(2-PROPYNYLOXY)PHENYL]-1-PHTHALAZINYL}AMINO)PHENOL is unique due to the combination of the phthalazine core and the propynyloxyphenyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C23H17N3O2 |
---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
3-[[4-(4-prop-2-ynoxyphenyl)phthalazin-1-yl]amino]phenol |
InChI |
InChI=1S/C23H17N3O2/c1-2-14-28-19-12-10-16(11-13-19)22-20-8-3-4-9-21(20)23(26-25-22)24-17-6-5-7-18(27)15-17/h1,3-13,15,27H,14H2,(H,24,26) |
InChI-Schlüssel |
SYNDZXUYFSNSEX-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.